Home > Products > Screening Compounds P114846 > Saxagliptin metabolite D1
Saxagliptin metabolite D1 - 1350800-76-8

Saxagliptin metabolite D1

Catalog Number: EVT-1446229
CAS Number: 1350800-76-8
Molecular Formula: C18H25N3O2
Molecular Weight: 315.417
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Saxagliptin was developed by Bristol-Myers Squibb and is marketed under the trade name Onglyza. It is classified as a DPP-4 inhibitor, a category of drugs that modulate glucose metabolism by inhibiting the enzyme responsible for degrading incretin hormones. The primary action of saxagliptin and its metabolites is to improve glycemic control in patients with type 2 diabetes by enhancing insulin secretion and decreasing hepatic glucose production .

Synthesis Analysis

Methods and Technical Details

The synthesis of saxagliptin involves several key steps, starting from commercially available intermediates. The process typically includes:

  1. Amide Coupling: The reaction between N-Boc-3-hydroxyadamantylglycine and methanoprolineamide using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.
  2. Dehydration: The prolineamide moiety is dehydrated using trifluoroacetic anhydride to form the corresponding cyanide as a trifluoroacetate ester.
  3. Hydrolysis: This ester is then hydrolyzed to yield the desired product.
  4. Deprotection: Finally, the Boc protecting group is removed, followed by neutralization to obtain saxagliptin .

The synthesis of metabolite D1 occurs through metabolic pathways involving hydroxylation reactions facilitated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are responsible for the formation of various metabolites from saxagliptin .

Molecular Structure Analysis

Structure and Data

The molecular formula for saxagliptin is C18H25N3O2C_{18}H_{25}N_{3}O_{2} with a molar mass of approximately 315.417 g/mol. The structure features a piperazine ring and an adamantyl group, which contribute to its pharmacological activity.

For metabolite D1 (5-hydroxy saxagliptin), the hydroxyl group is introduced at the 5-position of the saxagliptin structure, altering its pharmacokinetic properties while retaining some degree of biological activity against DPP-4 .

Chemical Reactions Analysis

Reactions and Technical Details

Saxagliptin undergoes several chemical transformations in vivo:

  1. Hydroxylation: The primary metabolic pathway for saxagliptin involves hydroxylation at various positions, leading to the formation of metabolite D1.
  2. Cyclization: Saxagliptin can also undergo intramolecular cyclization reactions that lead to other metabolites such as BMS-537679 and BMS-743894 .
  3. Phase I Metabolism: These reactions are typically classified as phase I metabolic processes involving oxidation, reduction, or hydrolysis.

The identification and characterization of these metabolites are crucial for understanding their pharmacological profiles and potential side effects.

Mechanism of Action

Process and Data

Saxagliptin metabolite D1 functions similarly to its parent compound by inhibiting the activity of DPP-4. This inhibition leads to increased levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), both of which play essential roles in glucose homeostasis:

  • Increased Insulin Secretion: By inhibiting DPP-4, saxagliptin metabolite D1 enhances insulin secretion from pancreatic beta cells in response to meals.
  • Decreased Glucagon Secretion: It also reduces glucagon secretion from alpha cells, leading to decreased hepatic glucose production .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saxagliptin metabolite D1 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The solubility characteristics can vary based on pH levels due to the presence of hydroxyl groups.
  • Stability: Metabolite D1 shows stability under physiological conditions but may be susceptible to further metabolic transformations.

The pharmacokinetic profile indicates that metabolite D1 has a shorter half-life compared to the parent compound but still maintains therapeutic efficacy .

Applications

Scientific Uses

Saxagliptin metabolite D1 is primarily utilized in pharmacological research focusing on diabetes management. Its applications include:

  • Glycemic Control Studies: Used in clinical trials assessing the efficacy of saxagliptin in lowering blood sugar levels.
  • Pharmacokinetic Studies: Investigated for its role in understanding drug metabolism and interactions within the body.

Furthermore, ongoing research aims to explore potential benefits or risks associated with its use in combination therapies for type 2 diabetes management .

Introduction to Saxagliptin and Its Metabolic Profile

Role of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Type 2 Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in type 2 diabetes mellitus (T2DM) management by enhancing endogenous incretin activity. These enzymes rapidly degrade glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), hormones critical for glucose-dependent insulin secretion and glucagon suppression [2] [3]. By inhibiting DPP-4, saxagliptin and related compounds prolong the half-life of active incretins, thereby improving glycemic control without direct insulin secretion or significant hypoglycemia risk [3]. Unlike sulfonylureas or insulin, DPP-4 inhibitors exhibit weight-neutral effects and preserve pancreatic β-cell function through increased insulin biosynthesis and reduced apoptosis [2]. Saxagliptin specifically demonstrates high selectivity for DPP-4 (enzyme-inhibitor dissociation constant Ki = 0.6–1.3 nM), with 10-fold greater potency than early inhibitors like sitagliptin [4] [9]. Its mechanism involves reversible, competitive binding to the DPP-4 active site, inducing conformational changes that prolong enzyme inhibition [9].

Biotransformation Pathways of Saxagliptin: CYP3A4/5-Mediated Metabolism

Saxagliptin undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. After oral administration, saxagliptin is rapidly absorbed (time to maximum concentration Tmax ≤2 hours) and metabolized via hydroxylation to form its major active metabolite, 5-hydroxy saxagliptin (also designated Metabolite D1) [1] [3] [4]. This biotransformation pathway accounts for >75% of saxagliptin clearance in humans [4]. The reaction involves oxidation of the adamantane moiety, producing a metabolite with comparable pharmacological activity to the parent drug [3].

  • Enzyme Kinetics: CYP3A4/5 catalysis follows first-order kinetics, with saxagliptin’s intrinsic clearance significantly influenced by CYP3A inducers or inhibitors. For instance, co-administration with rifampicin (a potent CYP3A4 inducer) reduces saxagliptin exposure by 76% but increases 5-hydroxy saxagliptin’s maximum concentration by 39% [1].
  • Minor Pathways: Secondary metabolic routes include glucuronidation (UGT1A9-mediated), sulfation, and non-enzymatic degradation, collectively accounting for <25% of total clearance [4] [7]. Unlike vildagliptin, saxagliptin does not undergo significant hydrolysis to form reactive intermediates [7].

Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-Hydroxy Saxagliptin

ParameterSaxagliptin (5 mg dose)5-Hydroxy SaxagliptinChange with Rifampicin
CmaxGeometric mean baselineGeometric mean baselineSaxagliptin: ↓53% (90% CI 0.38–0.57);5-Hydroxy: ↑39% (90% CI 1.23–1.56)
AUC0–24Geometric mean baselineGeometric mean baselineSaxagliptin: ↓76% (90% CI 0.21–0.27);5-Hydroxy: ↔ (90% CI 0.97–1.09)
Half-life (t1/2)2.2–3.8 hours3.0–7.4 hoursNot reported
Systemic exposure ratio (Metabolite:Parent)1.7–6.9-fold higher for metabolite

Data derived from clinical pharmacokinetic studies [1] [4].

Identification and Significance of Saxagliptin Metabolite D1 (5-Hydroxy Saxagliptin)

5-Hydroxy saxagliptin (Metabolite D1) is pharmacologically active and contributes significantly to saxagliptin’s overall clinical efficacy. It exhibits approximately half the in vitro DPP-4 inhibitory potency of the parent compound (Ki = 2.6 nM vs. 1.3 nM for saxagliptin) [3] [9]. Despite reduced target affinity, its systemic exposure is 1.7–6.9-fold higher than saxagliptin due to slower elimination (half-life = 3.0–7.4 hours) [4] [9].

  • Structural Characteristics: The metabolite retains the cyanopyrrolidine scaffold essential for DPP-4 binding but features a hydroxylated adamantane group (molecular formula: C18H25N3O2 → C18H25N3O3 after hydroxylation). This modification enhances polarity without disrupting key interactions with the DPP-4 catalytic site [4] [9].
  • Clinical Impact: Total active moieties (saxagliptin + 5-hydroxy saxagliptin) decrease by only 27% during CYP3A4 induction, explaining why saxagliptin maintains pharmacodynamic efficacy despite reduced parent drug exposure [1]. This robustness underscores 5-hydroxy saxagliptin’s role in sustaining DPP-4 inhibition.

Table 2: Comparative Molecular Features of Saxagliptin and 5-Hydroxy Saxagliptin

PropertySaxagliptin5-Hydroxy Saxagliptin
Molecular Weight315.41 g/mol331.41 g/mol
Chemical FormulaC18H25N3O2C18H25N3O3
DPP-4 Inhibition (Ki)1.3 nM2.6 nM
Primary Elimination RouteHepatic (CYP3A4/5)Renal (≥70% urinary excretion)
Selectivity vs. DPP-8/9>400-fold selective>500-fold selective

Structural and pharmacological comparisons [3] [4] [9].

Properties

CAS Number

1350800-76-8

Product Name

Saxagliptin metabolite D1

IUPAC Name

(2S,4S,6R,9S)-7-amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one

Molecular Formula

C18H25N3O2

Molecular Weight

315.417

InChI

InChI=1S/C18H25N3O2/c19-15-13-3-11-2-12(11)21(13)16(22)14(20-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H2,19,20)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1

InChI Key

BSTUQELPQUGWCG-YGADWWLDSA-N

SMILES

C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.